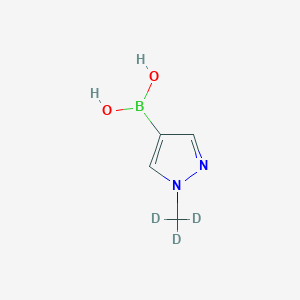
1-Methyl-4-pyrazoleboronic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-pyrazoleboronic Acid-d3 can be synthesized through various methods. One common synthetic route involves the reaction of 4-pyrazoleboronic acid pinacol ester with iodomethane in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at ambient temperature . The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-pyrazoleboronic Acid-d3 undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst.
Transesterification Reactions: It can also participate in transesterification reactions, where an ester is transformed into another ester through the exchange of the alkoxy group.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typical reagents include a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and an organohalide (e.g., aryl bromide).
Transesterification: Common reagents include an alcohol and an acid or base catalyst.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Transesterification: The major products are new esters, which can be used in various chemical and industrial applications.
Scientific Research Applications
1-Methyl-4-pyrazoleboronic Acid-d3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-4-pyrazoleboronic Acid-d3 involves its ability to participate in various chemical reactions, particularly those involving boron. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . The deuterium labeling also allows for the study of reaction mechanisms and pathways through isotopic tracing .
Comparison with Similar Compounds
1-Methyl-4-pyrazoleboronic Acid-d3 can be compared with other similar compounds, such as:
1-Methyl-4-pyrazoleboronic Acid: The non-deuterated version of the compound, which has similar chemical properties but lacks the isotopic labeling.
4-Pyrazoleboronic Acid Pinacol Ester: A related compound used in similar types of reactions, particularly in Suzuki-Miyaura cross-coupling.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Another similar compound used in organic synthesis, particularly in the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its deuterium labeling, which allows for the study of reaction mechanisms and pathways through isotopic tracing, providing valuable insights into the behavior of boron-containing compounds in various chemical and biological processes .
Properties
Molecular Formula |
C4H7BN2O2 |
|---|---|
Molecular Weight |
128.94 g/mol |
IUPAC Name |
[1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3/i1D3 |
InChI Key |
RYGOBSYXIIUFOR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)B(O)O |
Canonical SMILES |
B(C1=CN(N=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


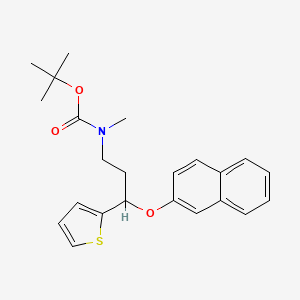
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)

![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
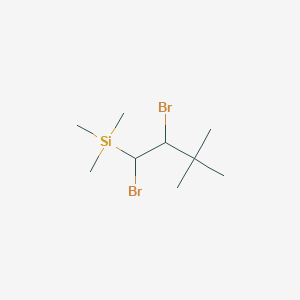
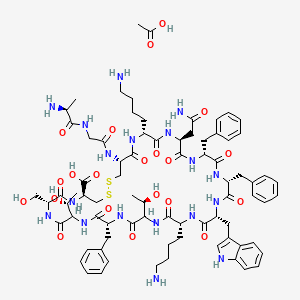

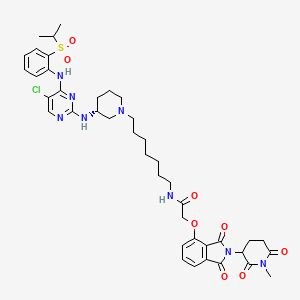


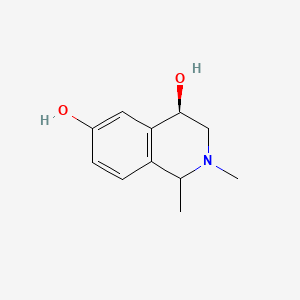


![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
